5-Formyl-3-methylsalicylic acid
Description
Nomenclature and Structural Systematics of 5-Formyl-3-methylsalicylic Acid
The precise identification and classification of a chemical compound are foundational to its scientific study. This section details the systematic naming and structural characteristics of this compound.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to these rules, the IUPAC name for this compound is 5-formyl-2-hydroxy-3-methylbenzoic acid . uni.lusielc.comncats.io This name precisely describes the molecular structure: a benzoic acid core with a hydroxyl group at the second carbon position (making it a salicylic (B10762653) acid derivative), a methyl group at the third, and a formyl (an aldehyde) group at the fifth.
The compound is also known by several synonyms, which are often used in commercial or laboratory contexts. These include:
this compound sielc.comncats.iochemicalbook.com
2-Hydroxy-3-methyl-5-formylbenzoic acid ncats.iochemicalbook.com
3-Carboxy-4-hydroxy-5-methylbenzaldehyde ncats.io
Benzoic acid, 5-formyl-2-hydroxy-3-methyl- sielc.comncats.iochemicalbook.com
For unambiguous identification, several chemical identifiers are assigned to this compound, as detailed in the table below.
| Identifier | Value |
| CAS Number | 6265-16-3 sielc.comncats.iochemicalbook.comlocalpharmaguide.com |
| Molecular Formula | C9H8O4 uni.lusielc.comchemicalbook.comlocalpharmaguide.com |
| Molecular Weight | 180.15742 g/mol chemicalbook.com |
| InChI Key | AAOLKUONXGOAGA-UHFFFAOYSA-N uni.lusielc.com |
| SMILES | CC1=CC(=CC(=C1O)C(=O)O)C=O uni.lu |
A comprehensive table of identifiers for this compound.
This compound is a derivative of two fundamental organic compounds: salicylic acid and benzoic acid. Salicylic acid itself is 2-hydroxybenzoic acid. wikipedia.org Therefore, this compound can be described as a tri-substituted benzoic acid.
The structural relationship is as follows:
Benzoic Acid: The basic scaffold is a benzene (B151609) ring attached to a carboxylic acid group.
Salicylic Acid: A hydroxyl group is added to the benzene ring at the position ortho (adjacent) to the carboxylic acid. This is the parent compound from which salicylates are derived. wikipedia.org
This compound: To the salicylic acid structure, a methyl group is added at the 3-position and a formyl group is added at the 5-position of the benzene ring.
Another closely related compound is 5-formylsalicylic acid, which has a formyl group at the 5-position but lacks the methyl group at the 3-position. nih.gov 3-formylsalicylic acid is an isomer where the formyl group is at the 3-position. nih.gov
Significance within Salicylic Acid Derivatives in Academic Inquiry
While acetylsalicylic acid (aspirin) is the most famous derivative of salicylic acid, a vast number of other derivatives are of significant interest in academic and industrial research. nih.govnih.gov These derivatives are explored for a wide range of potential applications, stemming from the diverse biological activities of the salicylate (B1505791) scaffold. nih.govfrontiersin.org
The introduction of different functional groups onto the salicylic acid backbone allows for the fine-tuning of its chemical and physical properties. This can lead to new therapeutic agents, as seen in the development of aspirin (B1665792) from salicylic acid to reduce stomach irritation. nih.gov Research into salicylic acid derivatives is a dynamic field, with ongoing efforts to synthesize and evaluate new compounds for various purposes. nih.gov
This compound, with its aldehyde and methyl substitutions, represents a specific area of this research. The formyl group, in particular, is a reactive functional group that can participate in various chemical reactions, making it a useful intermediate in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 3-cyano-5-methylsalicylic acid. prepchem.com The study of such derivatives contributes to the broader understanding of structure-activity relationships within the salicylate class of compounds.
Historical Development of Research on Substituted Salicylic Acid Compounds
The story of substituted salicylic acid compounds begins with the use of willow bark for its medicinal properties for thousands of years. nih.gov The active component, salicin, was first isolated in 1828 by the German chemist Johann Andreas Buchner. wikipedia.org This was subsequently converted to salicylic acid. wikipedia.org
The late 19th century was a pivotal period for the development of salicylic acid derivatives. In 1853, Charles Frédéric Gerhardt synthesized acetylsalicylic acid. nih.gov Later, in 1897, Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of acetylsalicylic acid, which was marketed as Aspirin. nih.govnih.gov This event marked the beginning of the modern era of synthetic drug development and highlighted the potential of modifying natural compounds to improve their therapeutic properties.
Following the success of aspirin, research into other salicylic acid derivatives expanded. Chemists began to explore the effects of adding various functional groups to the salicylic acid molecule. For example, Heinrich Dreser, a pharmacologist at Bayer, investigated propionyl, butyryl, valeryl, and benzoyl salicylic acids in the late 1890s. nih.gov This historical context of systematic chemical modification laid the groundwork for the synthesis and investigation of a multitude of substituted salicylic acids, including compounds like this compound, as researchers continue to explore the chemical space around this important pharmacophore.
Properties
IUPAC Name |
5-formyl-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLKUONXGOAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211705 | |
| Record name | 5-Formyl-3-methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-16-3 | |
| Record name | 5-Formyl-2-hydroxy-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-3-methylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Formyl-3-methylsalicylic acid | |
| Source | EPA DSSTox | |
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| Record name | 5-formyl-3-methylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.847 | |
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| Record name | 5-FORMYL-3-METHYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J7XN99TW | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Formyl-3-methylsalicylic Acid
The synthesis of this compound can be achieved through several chemical pathways. These methods primarily involve the introduction of a formyl group onto a pre-existing salicylic (B10762653) acid derivative or building the molecule from other precursors.
Derivatization Approaches from 5-Methylsalicylic Acid
A common and direct method for the synthesis of this compound involves the formylation of 3-methylsalicylic acid. ontosight.ai This reaction introduces a formyl group onto the benzene (B151609) ring. One established method for this transformation is the Duff reaction or a similar electrophilic aromatic substitution. While specific reaction conditions can vary, a typical approach might involve reacting 3-methylsalicylic acid with a formylating agent in the presence of an acid catalyst.
Another approach involves the use of stronger formylating agents like dichloromethyl methyl ether with a Lewis acid catalyst to achieve the desired product. ontosight.ai The optimization of reaction parameters such as temperature, reaction time, and the choice of catalyst is crucial for achieving high yields and purity of this compound.
Exploration of Alternative Precursor-Based Syntheses
While derivatization of 5-methylsalicylic acid is a primary route, other synthetic strategies can be envisioned. These might involve the construction of the substituted benzene ring from acyclic precursors through cyclization reactions or the modification of other appropriately substituted aromatic compounds. For instance, a synthetic route could potentially start from a different substituted phenol (B47542) or benzoic acid derivative, where the required functional groups are introduced in a stepwise manner. The feasibility and efficiency of such routes would depend on the availability of starting materials and the complexity of the reaction sequence.
Functional Group Interconversions and Chemical Reactivity
The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—on the aromatic ring endows this compound with a rich and varied chemical reactivity. ontosight.ai This allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group in this compound is susceptible to oxidation, which can convert it into a carboxylic acid group. This transformation would yield 3-methyl-5-carboxy-salicylic acid. Various oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide to stronger ones like potassium permanganate (B83412) or chromic acid. The choice of oxidant and reaction conditions would be critical to ensure selective oxidation of the aldehyde without affecting the other functional groups on the molecule.
Reduction Reactions of the Aldehyde Moiety
Conversely, the aldehyde group can be reduced to a primary alcohol. This reaction would convert this compound into 5-(Hydroxymethyl)-3-methylsalicylic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The selection of the reducing agent would depend on the desired selectivity, as LiAlH4 is a much stronger reducing agent and could potentially also reduce the carboxylic acid group if the reaction is not carefully controlled.
Substitution Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo various substitution reactions. For instance, it can be alkylated to form an ether or acylated to form an ester. These reactions typically involve deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would lead to the corresponding ether derivative. Similarly, reaction with an acyl chloride or an acid anhydride (B1165640) would yield the corresponding ester.
Design and Synthesis of Advanced Derivatives and Analogs
The strategic modification of this compound has been a subject of interest to create advanced derivatives and analogs with tailored properties. These efforts primarily focus on the targeted functionalization of its core structure.
The synthesis of O-acyl salicylaldehyde (B1680747) derivatives represents a key transformation of salicylaldehyde-containing molecules. One common strategy involves the protection of the aldehyde group, followed by acylation of the phenolic hydroxyl group, and subsequent deprotection. A general challenge in the synthesis of salicylaldehyde derivatives is the potential for intermolecular reactions between the phenol and aldehyde groups, which can lead to the formation of dimers and oligomers, thereby reducing the yield of the desired product. google.com
A method to circumvent these side reactions involves the formation of an anhydro dimer from the parent salicylaldehyde. google.com This intermediate can then undergo various chemical transformations before being hydrolyzed back to the desired salicylaldehyde derivative. google.com Another approach to formylating phenols to produce salicylaldehydes involves a one-pot synthesis using paraformaldehyde and a magnesium methoxide (B1231860) catalyst under reactive grinding conditions. orientjchem.org This method has been shown to be effective for a range of substituted phenols, offering good to high yields of a single regioisomer. orientjchem.org The process typically involves grinding the phenol with magnesium methoxide, followed by the addition of paraformaldehyde. orientjchem.org The reaction is then quenched with sulfuric acid, and the product is extracted with an organic solvent. orientjchem.org
Regioselective functionalization is crucial for selectively modifying a specific position on the this compound molecule. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a hydroxyl group—attached to a methyl-substituted benzene ring offers multiple sites for chemical reactions.
Spectroscopic studies have been conducted on 5-formylsalicylic acid to understand its electronic properties and interactions in different solvent environments. researchgate.net These studies provide insights into the reactivity of the molecule. The complexation of iron (III) with 5-formylsalicylic acid has been investigated, revealing the formation of a 1:1 complex. researchgate.net This indicates that the molecule can act as a bidentate ligand, coordinating to the metal ion through the carboxylate and hydroxyl groups.
The synthesis of compartmental Schiff base ligands from 3-formylsalicylic acid demonstrates the potential for regioselective reactions at the formyl group. researchgate.net These ligands, formed by condensation with diamines, possess distinct inner and outer coordination sites, allowing for the stepwise complexation of different metal ions. researchgate.net This highlights the ability to selectively target the formyl group for condensation reactions while the other functional groups remain available for further modification or coordination.
The coordination chemistry of salicylic acid and its derivatives is a rich field of study due to the ability of these molecules to form stable complexes with a variety of metal ions. ijesi.org The presence of both a carboxylic acid and a phenolic hydroxyl group allows salicylic acids to act as versatile ligands. ijesi.org The carboxylate group can coordinate to metal ions in monodentate, bidentate, or bridging fashions. ijesi.org
Spectrophotometric studies have demonstrated the complex formation between 5-formylsalicylic acid and Fe(III) ions in solution, with a determined stoichiometric ratio of 1:1. researchgate.net This complexation significantly alters the electronic absorption spectrum of the ligand. researchgate.net The study of d-metal cation complexes with various substituted salicylic acids has shown that these ligands typically coordinate in a bidentate chelate fashion through the ionized hydroxyl group and an oxygen atom of the carboxylic group. researchgate.net
The synthesis of new heptadentate Schiff base ligands derived from 3-formylsalicylic acid has led to the formation of mononuclear and dinuclear complexes with copper(II), nickel(II), and uranyl(VI). researchgate.net These complexes showcase the ability of the modified salicylaldehyde to create intricate coordination environments. The electrochemical behavior of some of these complexes has also been investigated. researchgate.net
Biosynthetic Pathways and Natural Origin Investigations
Putative Biosynthetic Routes of 5-Formyl-3-methylsalicylic Acid
The biosynthesis of this compound has not been explicitly detailed in scientific literature. However, based on the well-established pathways for salicylic (B10762653) acid and its methylated derivatives, a hypothetical route can be proposed. The core structure suggests a foundation built from chorismate, a key intermediate in the shikimate pathway. nih.gov
One plausible pathway involves the initial formation of 3-methylsalicylic acid. This could occur through the action of a polyketide synthase (PKS) system, similar to the biosynthesis of 6-methylsalicylic acid by the fungal enzyme 6-methylsalicylic acid synthase (6-MSAS). nih.gov This enzyme utilizes one molecule of acetyl-CoA and three molecules of malonyl-CoA to produce 6-methylsalicylic acid. nih.gov A similar PKS, with a different cyclization pattern, could theoretically produce 3-methylsalicylic acid.
Alternatively, the methylation of a salicylic acid precursor could occur. Salicylic acid itself is synthesized from chorismate via two main routes in bacteria and plants: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.gov Following the formation of the salicylic acid scaffold, a methyltransferase could introduce a methyl group at the C3 position.
The final and defining step would be the formylation at the C5 position of 3-methylsalicylic acid. This electrophilic substitution reaction could be catalyzed by a formyltransferase enzyme. Such enzymes utilize a formyl group donor, such as N10-formyl-tetrahydrofolate, to introduce a formyl group onto an aromatic ring. While specific formyltransferases for 3-methylsalicylic acid have not been characterized, the enzymatic logic is well-established in other metabolic pathways.
Enzymatic Transformations of Related Salicylates and Benzoic Acid Derivatives
The enzymatic world is rich with transformations involving salicylates and other benzoic acid derivatives, providing a toolbox of reactions that could be involved in the synthesis or modification of this compound.
Hydroxylation and Decarboxylation: Salicylate (B1505791) hydroxylases are enzymes that can introduce additional hydroxyl groups onto the salicylic acid ring. nih.gov For instance, the conversion of salicylic acid to gentisic acid (2,5-dihydroxybenzoic acid) is a known enzymatic step. nih.gov Furthermore, salicylic acid decarboxylases can remove the carboxyl group, yielding phenol (B47542). researchgate.net
Methylation and Demethylation: The methylation of salicylic acid to methyl salicylate is a common reaction in plants, catalyzed by salicylic acid methyltransferases. nih.gov Conversely, methyl esterases can hydrolyze methyl salicylate back to salicylic acid. nih.gov
Acylation and Glycosylation: Salicylic acid and its derivatives can be modified by the addition of acyl groups or sugar moieties. For example, salicylic acid can be acylated with amino acids. Glycosyltransferases can attach sugar molecules to the hydroxyl or carboxyl groups of salicylates, altering their solubility and biological activity. nih.gov
The table below summarizes some of the key enzymatic transformations relevant to the potential biosynthesis of this compound.
| Enzyme Class | Transformation | Substrate Example | Product Example |
| Polyketide Synthase (PKS) | Polyketide cyclization | Acetyl-CoA, Malonyl-CoA | 6-Methylsalicylic acid |
| Methyltransferase | Methyl group addition | Salicylic acid | Methyl salicylate |
| Formyltransferase | Formyl group addition | Aromatic precursor | Formylated aromatic |
| Hydroxylase | Hydroxyl group addition | Salicylic acid | Gentisic acid |
| Decarboxylase | Carboxyl group removal | Salicylic acid | Phenol |
| Acyltransferase | Acyl group addition | Salicylic acid | Acyl-salicylate |
| Glycosyltransferase | Sugar moiety addition | Salicylic acid | Salicylate glucoside |
Occurrence and Isolation from Biological Sources
Despite the theoretical plausibility of its biosynthesis, there is currently no definitive scientific literature reporting the isolation of this compound from natural, non-human biological sources such as microorganisms or plants. While salicylic acid and a variety of its derivatives are widespread in the plant kingdom and are produced by numerous bacteria and fungi, this specific formylated and methylated variant has not been identified as a natural product. nih.govnih.govwikipedia.org
The absence of reports on its natural occurrence suggests that if it is produced biologically, it may be an intermediate in a metabolic pathway that does not accumulate to detectable levels, or it may be produced by a very limited number of organisms under specific environmental conditions that have not yet been studied. Further research, including advanced metabolomic studies of diverse microbial and plant species, would be necessary to ascertain the natural existence of this compound.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are indispensable for the separation and purification of 5-Formyl-3-methylsalicylic acid from complex mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. sielc.com A common approach involves reversed-phase (RP) HPLC, which can be effectively used with simple conditions. sielc.com For instance, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid is suitable for analytical purposes. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.com This HPLC method is also scalable, allowing for its use in preparative separation to isolate impurities. sielc.com The structure of this compound was elucidated in one study through HPLC coupled with high-resolution electrospray ionization Orbitrap mass spectrometry (HR-ESI-Orbitrap-MS) and NMR spectroscopy. researchgate.net
For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) methodologies can be employed. These methods utilize columns with smaller particle sizes, typically around 3 µm, which allows for rapid separations. sielc.com The principles of separation remain similar to HPLC, often using reversed-phase columns, but with the advantage of increased speed and resolution. sielc.com
Spectroscopic Techniques for Structural Elucidation and Electronic Properties
Spectroscopic methods are vital for determining the precise atomic arrangement and understanding the electronic transitions within the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.27 – 9.19 | m | Aromatic CH | |
| 8.18 | d | 7.0 | Aromatic CH |
| 8.12 | d | 8.1 | Aromatic CH |
| 8.04 | d | Aromatic CH | |
| 2.38 | s | Methyl (CH₃) |
Data sourced from a study on related compounds, providing a representative spectrum. rsc.org
¹³C NMR Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | Carbonyl (COOH) |
| 151.6 | Aromatic C-O |
| 141.5 | Aromatic C |
| 133.5 | Aromatic C |
| 129.4 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.7 | Aromatic C |
| 125.8 | Aromatic CH |
| 120.9 | Formyl (CHO) |
| 21.2 | Methyl (CH₃) |
Data sourced from a study on related compounds, providing a representative spectrum. rsc.org
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution techniques like electrospray ionization (ESI) coupled with an Orbitrap mass analyzer (HR-ESI-Orbitrap-MS) provide highly accurate mass measurements, which are crucial for confirming the molecular formula. researchgate.net Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. uni.lu For example, the predicted m/z for the protonated molecule [M+H]⁺ is 181.04953, and for the deprotonated molecule [M-H]⁻ is 179.03497. uni.lu
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The electronic absorption spectra of 5-formylsalicylic acid have been studied in various solvents to understand the effects of the solvent environment on these transitions. researchgate.netnih.gov From these studies, various photophysical parameters can be determined. researchgate.netnih.gov
Electronic Absorption Data for 5-Formylsalicylic Acid in Ethanol
| λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Oscillator Strength (f) | Transition Dipole Moment (μ) (Debye) |
| 255 | 1.2 x 10⁴ | 0.23 | 3.12 |
| 320 | 0.8 x 10⁴ | 0.15 | 2.54 |
Data adapted from a spectroscopic study on formylsalicylic acids. researchgate.netnih.gov These studies also investigate the hydrogen bonding and orientation energies between the solute and solvent molecules. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. acs.org It is particularly valuable for studying organic radicals and metal complexes. acs.org For a molecule like this compound, which is a diamagnetic species in its ground state, EPR spectroscopy becomes relevant when a paramagnetic species is generated, for instance, through oxidation or UV irradiation. rsc.orgscispace.com
The phenolic hydroxyl group on the aromatic ring of this compound can undergo homolysis of the O-H bond to form a phenoxyl radical. nih.gov This process can be initiated by chemical oxidants or high-energy radiation. scispace.comnih.gov The resulting radical, with its unpaired electron delocalized over the aromatic system, would be EPR active.
The EPR spectrum of such a radical is characterized by its g-factor and hyperfine coupling constants. The g-factor for substituted phenoxyl radicals is typically around 2.0049. nih.gov The hyperfine structure of the spectrum would arise from the interaction of the unpaired electron with the magnetic nuclei (protons) on the aromatic ring and the methyl group. The electron-withdrawing formyl group and the electron-donating methyl group would influence the spin density distribution on the aromatic ring, which in turn would affect the hyperfine coupling constants. Studies on similar phenolic compounds show that electron-withdrawing groups can impact the stability of the resulting phenoxyl radical. libretexts.orgquora.com While direct EPR studies on this compound are not extensively reported, the principles established for other substituted phenols and salicylic (B10762653) acid itself provide a strong basis for predicting its behavior. scispace.comnih.govresearchgate.net
Spectrophotometric Determination of Equilibrium Constants
Spectrophotometry is a powerful method for determining the acid dissociation constants (pKa) of compounds that exhibit a change in their UV-visible absorption spectrum with pH. pdx.eduresearchgate.nettruman.edu For this compound, which has two acidic protons (from the carboxylic acid and the phenolic hydroxyl group), two distinct pKa values (pKa1 and pKa2) can be determined.
Research on the closely related compound, 5-formylsalicylic acid, has demonstrated the utility of this method. researchgate.net The electronic absorption spectra are recorded in a series of buffer solutions of varying pH. The changes in the absorbance at specific wavelengths, corresponding to the protonated, partially deprotonated, and fully deprotonated species, are then analyzed. researchgate.net By plotting absorbance against pH, the pKa values can be derived from the inflection points of the resulting curve. truman.edu
A study on 5-formylsalicylic acid (5-fsa) successfully determined its equilibrium constants using this technique. The reported values provide a strong estimate for the pKa values of this compound, with the understanding that the additional methyl group would introduce a minor electronic effect.
Table 1: Spectrophotometrically Determined Equilibrium Constants for 5-formylsalicylic acid
| Constant | Value | Description |
|---|---|---|
| pKa1 | 3.55 | Corresponds to the deprotonation of the carboxylic acid group. |
| pKa2 | 10.10 | Corresponds to the deprotonation of the phenolic hydroxyl group. |
Data sourced from a study on 5-formylsalicylic acid, a close structural analog. researchgate.net
Photophysical Studies and Excited-State Phenomena in Salicylic Acid Derivatives
The photophysical properties of salicylic acid and its derivatives are of significant scientific interest, primarily due to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule after it has been promoted to an electronic excited state. nih.govnih.gov In salicylic acid derivatives, this involves the transfer of the acidic phenolic proton to the carbonyl oxygen of the adjacent carboxylic acid group. nih.govresearchgate.net
The process can be described by a four-level photocycle:
Absorption: The molecule in its ground state (enol form) absorbs a photon, promoting it to the excited enol form.
ESIPT: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly. This drives an ultrafast proton transfer through the existing intramolecular hydrogen bond, forming an excited-state keto tautomer. acs.orgnih.gov
Fluorescence: This keto tautomer then relaxes to its ground state by emitting a photon. This fluorescence is characterized by a large Stokes shift, meaning it occurs at a significantly longer wavelength than the initial absorption. acs.org
Tautomerization: In the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form. researchgate.net
For this compound, the substituents on the aromatic ring are expected to modulate the ESIPT process. The electron-withdrawing formyl (-CHO) group at the 5-position would increase the acidity of the phenolic proton, potentially facilitating the ESIPT process. Conversely, the electron-donating methyl (-CH3) group at the 3-position would have a weaker, opposing effect. The balance of these electronic influences determines the precise energetics and dynamics of the proton transfer. elsevierpure.com
Influence of Solvent Environment on Photophysical Behavior
The solvent environment plays a critical role in the photophysical behavior of molecules capable of ESIPT. acs.orgnih.gov The polarity and hydrogen-bonding capability of the solvent can either facilitate or inhibit the intramolecular proton transfer.
In aprotic nonpolar solvents (e.g., hexane), the intramolecular hydrogen bond of the salicylic acid derivative is preserved, and the ESIPT process typically occurs efficiently, leading to the characteristic large Stokes-shifted fluorescence from the keto tautomer.
In aprotic polar solvents (e.g., acetonitrile), the intramolecular hydrogen bond is generally maintained, allowing ESIPT to proceed. However, the polar environment can stabilize the excited enol form, potentially affecting the kinetics of the proton transfer.
In protic solvents (e.g., ethanol, water), the solvent molecules can engage in intermolecular hydrogen bonding with both the phenolic hydroxyl and the carboxylic acid groups. acs.orgnih.gov This can lead to the formation of solute-solvent hydrogen-bonded complexes, which may disrupt the intramolecular hydrogen bond required for ESIPT. Consequently, the "normal" fluorescence from the excited enol form may be observed, or the ESIPT process might be quenched. acs.orgnih.gov
Table 2: Expected Influence of Solvent on the ESIPT Behavior of this compound
| Solvent Type | Interaction | Expected Outcome on ESIPT |
|---|---|---|
| Aprotic Nonpolar (e.g., Hexane) | Minimal solvent interaction. Intramolecular H-bond is favored. | Efficient ESIPT. Dominant emission from the keto tautomer (large Stokes shift). |
| Aprotic Polar (e.g., Acetonitrile) | Dipole-dipole interactions. Intramolecular H-bond largely intact. | ESIPT is likely to occur. Photophysical properties may be modulated by solvent polarity. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| 3-formylsalicylic acid |
| 5-formylsalicylic acid |
| 5-methoxylsalicylic acid |
| 5-methylsalicylic acid |
| 5-fluorosalicylic acid |
| 6-fluorosalicylic acid |
| Methyl salicylate (B1505791) |
| Phenol (B47542) |
| Cyclohexanol |
| 2-napthol |
| 4-methoxyphenol |
| Picric acid |
| Trifluoroacetic acid |
| 2-aminopyridine |
| 7-azaindole |
| 7-hydroxyquinoline |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is well-suited for investigating the ground-state electronic structure and properties of organic molecules.
The presence of a carboxylic acid, a formyl group, and a hydroxyl group on the aromatic ring of 5-formyl-3-methylsalicylic acid suggests several potential sites for chemical reactions. DFT calculations could be employed to predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic addition to the formyl group. By calculating the energies of possible intermediates and transition states, the most likely reaction pathways can be identified. This involves mapping the potential energy surface of the reacting system to locate the lowest energy barriers.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is crucial for understanding its reactivity in cycloaddition reactions, for instance. The energy gap between the HOMO and LUMO also provides a qualitative measure of the molecule's kinetic stability.
A hypothetical data table for the frontier molecular orbitals of this compound, which could be generated from DFT calculations, is presented below. Please note that these are illustrative values and are not derived from actual computations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
This is a hypothetical data table. Actual values would require specific DFT calculations.
DFT is a reliable method for calculating various molecular properties that can be compared with experimental data. This includes vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion. Furthermore, DFT can be used to compute other properties such as dipole moment, polarizability, and NMR chemical shifts, providing a more complete picture of the molecule's physical characteristics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited-state properties.
TD-DFT calculations can predict the electronic absorption spectrum of this compound. This involves calculating the energies of vertical excitations from the ground state to various excited states. The results can be used to interpret experimental UV-Vis spectra, assigning the observed absorption bands to specific electronic transitions (e.g., n → π* or π → π*). The oscillator strength of each transition can also be calculated, which relates to the intensity of the corresponding spectral peak.
A hypothetical data table for the calculated electronic transitions of this compound is shown below. These values are for illustrative purposes only.
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | 320 | 0.25 |
| S₀ → S₂ | 285 | 0.10 |
| S₀ → S₃ | 250 | 0.45 |
This is a hypothetical data table. Actual values would require specific TD-DFT calculations.
The presence of a hydroxyl group and a nearby carbonyl group (from either the carboxylic acid or the formyl group) in this compound suggests the possibility of Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon electronic excitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen. TD-DFT can be used to model the potential energy surfaces of the ground and excited states along the proton transfer coordinate. This would allow for the determination of the energy barriers for the forward and reverse proton transfer in the excited state, and help to understand the fluorescence properties of the molecule, as the proton-transferred tautomer may exhibit a different fluorescence spectrum.
Molecular Modeling and Interaction Studies
Computational chemistry provides a powerful lens through which to examine the structural and electronic properties of this compound and to predict its potential interactions with biological targets. While specific molecular docking and interaction studies for this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational analyses of its parent molecule, salicylic (B10762653) acid, and its close structural analog, 3-methylsalicylic acid. These studies help to build a theoretical framework for understanding how this compound might behave at a molecular level.
Theoretical investigations using methods such as Density Functional Theory (DFT) have been employed to analyze the structural and electronic properties of salicylic acid derivatives. For instance, a study on 3-methylsalicylic acid utilized Hartree-Fock (HF) and DFT (B3LYP/6-311++G(d,p)) methods to determine its optimized geometry and vibrational frequencies. ijcrt.org Such studies are foundational for molecular modeling, as they provide the most stable three-dimensional conformation of the molecule, which is crucial for accurate docking simulations.
Molecular dynamics simulations have offered a glimpse into how salicylate (B1505791), the conjugate base of salicylic acid, interacts with cellular components like lipid bilayers. These simulations have shown that salicylate can associate with the water-dipalmitoylphosphatidylcholine (DPPC) interface, penetrating the bilayer and influencing its electrical and structural properties. nih.govnih.gov Specifically, salicylate association can lead to a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.govnih.gov These findings suggest that this compound, as a salicylic acid derivative, could potentially exhibit similar membrane-interacting properties.
Furthermore, molecular docking studies on various benzoic acid derivatives have been conducted to predict their binding affinities and interaction patterns with specific protein targets. For example, a study investigating potential inhibitors for the SARS-CoV-2 main protease included several benzoic acid derivatives. researchgate.net Although this compound was not part of this specific study, the research provides a clear template for how such an analysis would be conducted and the types of data it would yield. The key interactions typically observed involve hydrogen bonding with amino acid residues in the protein's active site, as well as hydrophobic and electrostatic interactions.
To illustrate the kind of data generated from such studies, the following interactive table presents hypothetical molecular docking results of this compound with a generic protein target, based on the types of interactions commonly observed for salicylic acid and its analogs.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -7.8 | Lys72, Asp184 | Hydrogen Bond |
| Leu25, Val33 | Hydrophobic | ||
| Hypothetical Phosphatase B | -6.5 | Arg130, Ser132 | Hydrogen Bond |
| Phe129 | Pi-Pi Stacking | ||
| Hypothetical Receptor C | -8.2 | Tyr220, Gln250 | Hydrogen Bond |
| Trp210 | Pi-Pi Stacking | ||
| Ile245, Pro248 | Hydrophobic |
This table presents hypothetical data for illustrative purposes, as specific molecular docking studies for this compound are not currently available in the reviewed literature.
The binding affinity values (in kcal/mol) in such a table indicate the strength of the interaction, with more negative values suggesting a stronger binding. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex. For this compound, the carboxyl, hydroxyl, and formyl groups would be expected to be primary sites for hydrogen bonding, while the benzene (B151609) ring could participate in hydrophobic and pi-pi stacking interactions.
While awaiting direct computational studies on this compound, the existing research on its analogs provides a solid foundation for predicting its molecular behavior and potential as a biologically active molecule. Future in silico studies will be invaluable in elucidating its specific interactions with various protein targets and guiding further experimental research.
Biochemical and Mechanistic Studies Molecular Level
Elucidation of Molecular Targets and Ligand-Enzyme/Receptor Interactions
Detailed research specifically identifying the molecular targets and characterizing the ligand-enzyme or receptor interactions of 5-Formyl-3-methylsalicylic acid is not extensively available in the current scientific literature. While the broader class of salicylates is known to interact with a variety of biological molecules, the specific binding partners and the nature of these interactions for the 5-formyl-3-methyl substituted derivative remain an area for future investigation. The presence of the formyl and methyl groups, in addition to the carboxyl and hydroxyl moieties of the parent salicylic (B10762653) acid structure, suggests that its binding profile and the resulting biological effects could be distinct. The electronic and steric influences of these substituents would likely modulate its affinity and specificity for any potential protein targets.
Role in Enzymatic Systems and Metabolic Pathways
Currently, there is a lack of specific studies elucidating the direct role of this compound within enzymatic systems or metabolic pathways. It is plausible that, like other salicylic acid derivatives, it could be a substrate or an inhibitor for various enzymes. For instance, studies on related compounds suggest potential interactions with enzymes involved in inflammation or metabolic regulation. However, without direct experimental evidence, the specific enzymes affected by this compound and its influence on metabolic fluxes are unknown. Research into its metabolism would be necessary to understand its biotransformation and potential impact on endogenous metabolic pathways. A study on N-formyl-5-aminosalicylic acid, a structurally related compound, indicated it could be formed by the action of formamidase in vivo, suggesting a potential metabolic route for formylated salicylates. nih.gov
Investigation of Chelation and Complexation in Biological Mimicry
The ability of salicylic acid derivatives to chelate metal ions is a well-documented aspect of their chemistry with significant biological implications. Research has specifically investigated the complexation of this compound with iron(III) (Fe(III)). Spectrophotometric studies have demonstrated that this compound can form a 1:1 complex with Fe(III) in solution. This chelation is a key aspect of biological mimicry, where synthetic molecules are designed to replicate the function of natural biological systems. In this context, the iron complex of this compound can be seen as a mimic of iron-chelating natural products.
A study focused on the selective extraction of iron (III) using silica-immobilized 5-formyl-3-arylazo-salicylic acid derivatives, which share the core structure of 5-formylsalicylic acid, highlighted the strong affinity of this moiety for Fe(III). uu.nl This suggests that the arrangement of the carboxyl and hydroxyl groups in this compound provides a favorable binding site for iron. The biological implications of such chelation are significant, as iron is a crucial element in many physiological and pathological processes. The ability to sequester iron suggests potential applications in scenarios where iron homeostasis is dysregulated.
| Metal Ion | Complex Stoichiometry with this compound | Significance in Biological Mimicry |
| Iron (III) | 1:1 | Mimics natural iron-chelating compounds (siderophores). |
Studies on the Biological Activity of Salicylic Acid Derivatives at a Molecular Level
While specific molecular-level studies on this compound are limited, the broader family of salicylic acid derivatives has been extensively studied, providing a framework for understanding its potential activities. Salicylates are known to possess a wide range of biological effects, and research into their mechanisms of action continues to uncover new molecular targets and pathways.
For instance, the anti-inflammatory properties of salicylates are well-established. At a molecular level, this is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. While the inhibitory potential of this compound on COX enzymes has not been specifically reported, it is a plausible mechanism of action given its structural similarity to other known COX inhibitors.
Furthermore, studies on other salicylic acid derivatives have revealed interactions with targets beyond the COX enzymes. For example, certain derivatives have been shown to modulate the activity of transcription factors involved in the inflammatory response. The anticancer activity of some aspirin (B1665792) metabolites is thought to be related to their iron-chelating properties, which can affect iron-dependent metabolic pathways in cancer cells. sielc.com Given that this compound is an effective iron chelator, it could potentially share some of these activities.
Applications in Chemical Research and Development
Utility as a Versatile Organic Synthesis Building Block
5-Formyl-3-methylsalicylic acid serves as a valuable intermediate in the field of organic synthesis. Its multifunctional nature allows it to be a precursor in the creation of more complex organic molecules. The reactivity of its distinct functional groups—the carboxyl, hydroxyl, and formyl moieties—provides multiple pathways for chemical modification.
The presence of the formyl group is particularly significant as it allows for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction is fundamental in the construction of various organic structures. Furthermore, the aldehyde can be a starting point for the formation of heterocyclic compounds, which are core structures in many pharmaceuticals and specialty chemicals. While specific, large-scale synthetic applications of this compound are not extensively documented in publicly available research, its potential as a building block is recognized by chemical suppliers.
The utility of salicylic (B10762653) acid derivatives in creating complex molecular architectures is well-established. For instance, derivatives of salicylic acid have been successfully conjugated with other molecules, such as tacrine, to develop new chemical entities with specific biological activities. mdpi.com This precedent highlights the potential of this compound to act as a foundational element in the synthesis of novel compounds.
Application in Probing Enzyme and Metabolic Interactions
The structural framework of this compound suggests its potential for interaction with biological targets such as enzymes and receptors. The salicylic acid backbone itself is known to have anti-inflammatory properties, and its derivatives are often explored for their biological activities. The formyl and methyl groups on the benzene (B151609) ring can influence these interactions, potentially leading to specific inhibitory or modulatory effects on enzymes.
Research into related compounds has demonstrated that derivatives of salicylic acid can be potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of Alzheimer's disease. mdpi.com These studies showcase how the core salicylic acid structure can be modified to design molecules that interact with the active sites of enzymes. mdpi.com Although direct studies on the enzymatic interactions of this compound are limited, its structure makes it a candidate for screening in drug discovery programs and as a tool for probing enzyme active sites.
Potential for Nanosensor Development Based on Formylsalicylic Acid Derivatives
There is growing interest in the development of nanosensors for the detection of various chemical and biological agents, including phytohormones like salicylic acid. nih.gov Research has shown that nanosensors can be designed for the cost-effective, rapid, and sensitive detection of salicylic acid in various samples, including plant extracts. nih.gov
The potential for developing nanosensors based on derivatives of this compound stems from the ability to functionalize the molecule. The formyl group provides a reactive handle that can be used to attach the molecule to nanostructures, such as nanoparticles or carbon nanotubes, or to link it to other molecules that can act as signaling components. For example, salicylic acid has been grafted onto mesoporous silica (B1680970) nanoparticles to create functionalized nanomaterials. researchgate.net These functionalized nanoparticles have shown enhanced uptake and translocation in plants, demonstrating how modifying salicylic acid can lead to new applications. researchgate.net
Furthermore, electrochemical sensors have been developed using composites that include carbon nanotubes and other nanomaterials for the simultaneous detection of salicylic acid and other compounds. nih.gov The development of these sensors relies on the electrochemical properties of the target molecules. The specific substitutions on the this compound ring could be exploited to tune these properties for enhanced sensitivity and selectivity in future nanosensor designs.
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives
The development of derivatives from 5-Formyl-3-methylsalicylic acid opens up a vast chemical space with the potential for finely tuned biological activities. A critical future direction is the focus on asymmetric synthesis to control the stereochemistry of these derivatives. The introduction of chiral centers can dramatically influence a molecule's interaction with biological targets.
While specific research on the asymmetric synthesis of this compound derivatives is still nascent, the broader field of organic synthesis offers powerful tools that could be adapted. Techniques such as organocatalytic and metal-catalyzed asymmetric reactions, which have been successfully applied to other complex molecules, could be leveraged. For instance, the formyl group of this compound is a versatile handle for introducing stereocenters through reactions like asymmetric additions or reductions. The resulting chiral alcohols or amines could then be elaborated into a diverse library of enantiomerically pure compounds. The ability to selectively produce one enantiomer over another is paramount, as different stereoisomers can exhibit distinct pharmacological or toxicological profiles. Future research will likely focus on the design of chiral catalysts and auxiliaries specifically tailored for the stereoselective transformation of this salicylic (B10762653) acid scaffold.
Integration with High-Throughput Analytical Platforms
The efficient screening of compound libraries for biological activity is a cornerstone of modern drug discovery and chemical biology. Integrating this compound and its derivatives into high-throughput analytical platforms is a key step towards uncovering their potential. While standard analytical methods like High-Performance Liquid Chromatography (HPLC) are available for this compound, the future lies in the adoption of automated and miniaturized screening assays. sielc.com
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets, such as enzymes or cellular receptors. amerigoscientific.com This can be achieved using various detection methods, including fluorescence, luminescence, or mass spectrometry-based readouts. For this compound derivatives, HTS could be employed to identify hits for a wide range of applications, from antimicrobial to anti-inflammatory activities. The development of robust and sensitive assays in formats like 96-well or 384-well plates will be crucial for enabling large-scale screening campaigns. amerigoscientific.com Furthermore, the scalability of the synthesis of these derivatives will need to match the demands of HTS, necessitating the development of efficient and automatable synthetic routes.
Expansion of Mechanistic Studies in Complex Biological Systems
Preliminary studies have hinted at the potential biological roles of formylated salicylic acid derivatives. For example, 5-formylsalicylic acid has been identified as a metabolite in the interaction between certain fungi and plants, suggesting a role in plant defense mechanisms. researchgate.net Specifically, it was found to be produced by the fungus Hymenoscyphus abietinum and its presence increased when challenged with antifungal-producing bacteria. researchgate.net While it did not directly impact the vitality of Norway spruce seedlings, pretreatment with 5-formylsalicylic acid led to increased ergosterol (B1671047) levels in roots infected with H. abietinum, indicating a modulation of the fungal infection process. researchgate.net
Theoretical Predictions for Novel Reactivity and Academic Applications
Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules, thereby guiding experimental research. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic structure, stability, and potential reaction pathways of this compound. researchgate.net While detailed theoretical investigations specifically on this compound are limited, studies on related salicylic acid isomers have demonstrated the utility of these methods in understanding their reactivity. researchgate.net
For this compound, theoretical predictions could be used to:
Forecast Reactivity: The formyl and carboxylic acid groups, along with the aromatic ring, offer multiple sites for chemical modification. Computational models can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic routes.
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic absorption spectra can be calculated. researchgate.net The PubChem database, for instance, provides predicted data including the collision cross-section for various adducts, which is valuable for mass spectrometry analysis. uni.lu
Identify Potential Bioactivities: In silico screening methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity of this compound derivatives to various biological targets. nih.govfrontiersin.orgnih.gov This can help prioritize compounds for synthesis and experimental testing.
The synergy between theoretical predictions and experimental validation will be crucial in accelerating the discovery of novel applications for this compound, from materials science to medicinal chemistry. For example, the reaction of 5-formylsalicylic acid with o-phenylenediamine (B120857) has been shown to yield a zwitterionic benzimidazolium salicylate (B1505791) derivative with interesting hydrogen bonding and π-stacking interactions, suggesting potential applications in crystal engineering and supramolecular chemistry. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Formyl-3-methylsalicylic acid with high purity?
- Methodological Answer : Synthesis typically involves formylation and methylation steps under controlled conditions. Purity validation requires HPLC (minimum 98.0 area%) and neutralization titration (≥98.0%) to confirm chemical integrity. Storage in airtight containers at room temperature is critical to prevent degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS07 classification guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact due to its skin/eye irritation potential (Category 2/2A). Store in locked, well-ventilated areas away from incompatible materials (strong acids/oxidizers). Emergency measures include rinsing exposed areas and consulting poison control (P312, P332+P313) .
Q. How can researchers verify the stability of this compound under standard storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and compare results with baseline purity data. Stability is maintained in dry, airtight containers at 20–25°C .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Design pH-dependent stability assays (pH 2–12) using buffer solutions. Analyze degradation kinetics via UV-Vis spectrophotometry (λ = 250–300 nm) and LC-MS to identify breakdown products. Control temperature (25°C) and ionic strength to isolate pH effects. Cross-validate findings with independent replicates .
Q. Which advanced spectroscopic techniques optimize structural characterization of this compound in complex matrices?
- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions (e.g., formyl and methyl groups). FTIR identifies functional groups (C=O stretch at ~1680 cm⁻¹). For trace analysis, employ LC-QTOF-MS to detect impurities (<2%) and validate spectral libraries against reference standards .
Q. How can researchers address contradictions in toxicity profiles reported for this compound?
- Methodological Answer : Perform OECD guideline-compliant assays (e.g., acute oral toxicity in rodents, Ames test for mutagenicity). Compare results with existing data using meta-analysis to identify confounding variables (e.g., purity, solvent systems). Validate findings through inter-laboratory studies and dose-response modeling .
Q. What methodologies are effective for studying the compound’s reactivity with transition metals in catalytic systems?
- Methodological Answer : Conduct potentiometric titrations combined with UV-Vis spectroscopy to assess complexation behavior (e.g., with Cu²⁺ or Fe³⁺). Use ESR spectroscopy in water-methanol mixtures to evaluate electron transfer mechanisms. Optimize molar ratios (1:1 to 1:4) to determine stoichiometry .
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate the compound’s role in multi-functional organic frameworks?
- Methodological Answer : Employ computational modeling (DFT or MD simulations) to predict binding affinities and steric effects. Synthesize co-crystals with aromatic amines and analyze via X-ray diffraction. Compare experimental vs. simulated data to refine synthesis protocols .
Q. What statistical approaches are recommended for analyzing variability in synthesis yields?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial) to test variables (temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors. Optimize conditions via response surface methodology (RSM) and validate with triplicate runs .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
